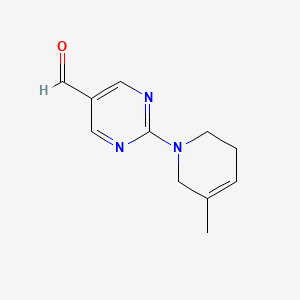![molecular formula C11H18N2O3 B13206325 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of arylamidoximes with aldehydes . For instance, the reaction of arylamidoximes with n-butanal in the presence of a suitable catalyst can yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxadiazole derivatives.
Reduction: Sodium borohydride is a typical reducing agent for oxadiazole compounds.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield corresponding oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is not fully elucidated. it is known that oxadiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole ring allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: This compound features a similar oxadiazole ring but with different substituents, leading to distinct chemical and biological properties.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Another oxadiazole derivative with unique substituents that confer different reactivity and applications.
Uniqueness
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is unique due to its specific combination of the oxadiazole ring and the oxan-4-ol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C11H18N2O3/c1-2-3-9-12-10(16-13-9)8-11(14)4-6-15-7-5-11/h14H,2-8H2,1H3 |
Clave InChI |
LKGUYIVPQPXMRC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC(=N1)CC2(CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
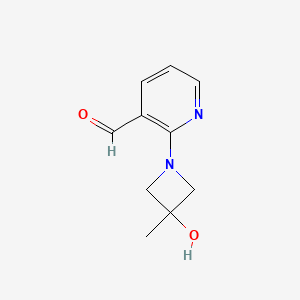



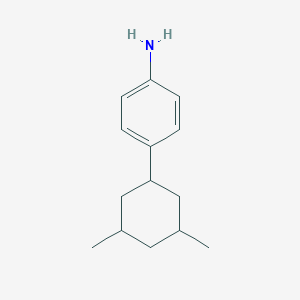
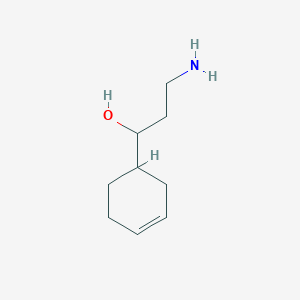
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
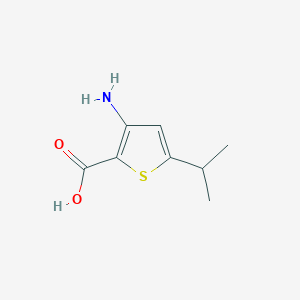
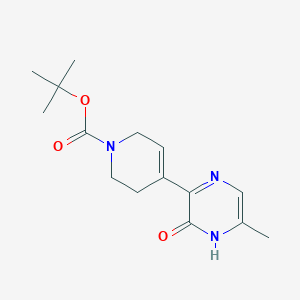
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
